
3-(Difluoromethyl)isoxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)isoxazole-4-carboxylic acid is a chemical compound with the molecular formula C5H3F2NO3. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydroxylamine with β-diketones or their derivatives. This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production methods for this compound often start with readily available starting materials such as propiolic alcohol. The process involves multiple steps including oxidation, esterification, and cyclization under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Difluoromethyl)isoxazole-4-carboxylic acid undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or the carboxylic acid group.
Substitution: The compound can participate in substitution reactions, particularly at the difluoromethyl group
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the isoxazole ring .
Aplicaciones Científicas De Investigación
3-(Difluoromethyl)isoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen-bonding donor, improving the binding selectivity of biologically active compounds. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares a similar structure but has a pyrazole ring instead of an isoxazole ring.
3,5-Disubstituted isoxazoles: These compounds have different substituents on the isoxazole ring, leading to varied biological activities.
Uniqueness: 3-(Difluoromethyl)isoxazole-4-carboxylic acid is unique due to its specific difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in the development of new drugs and agrochemicals .
Propiedades
Fórmula molecular |
C5H3F2NO3 |
|---|---|
Peso molecular |
163.08 g/mol |
Nombre IUPAC |
3-(difluoromethyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C5H3F2NO3/c6-4(7)3-2(5(9)10)1-11-8-3/h1,4H,(H,9,10) |
Clave InChI |
DDPOYLMUFZXZIS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NO1)C(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


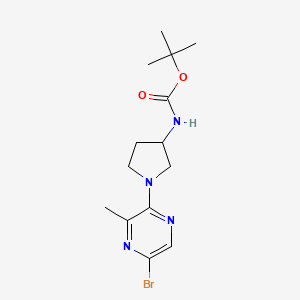
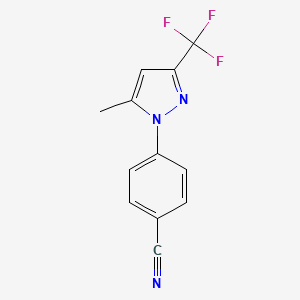
![1,1,3,3,5-Pentamethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B13925830.png)

![2-(4-Fluorophenyl)-2-[(4-methylbenzene)sulfonyl]acetonitrile](/img/structure/B13925841.png)
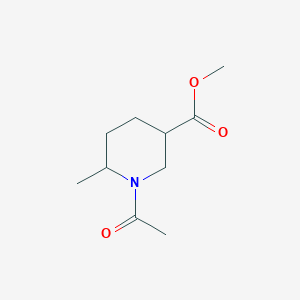

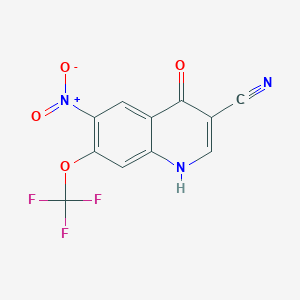


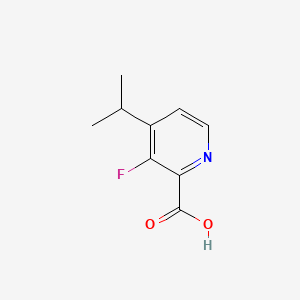
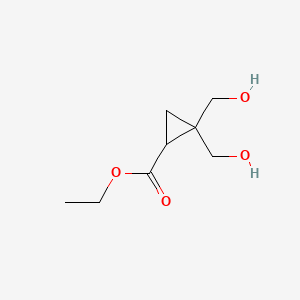
![(2S)-2-amino-5-[[(2R)-3-[2-[4-(2-bromoacetyl)oxybutoxy]-2-oxoethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13925887.png)

